4-Acetyl-3-chlorobenzoic acid
Overview
Description
4-Acetyl-3-chlorobenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the fourth position and a chlorine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetyl-3-chlorobenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzoic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group, forming 3-chloro-4-carboxybenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol, yielding 4-(hydroxyethyl)-3-chlorobenzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
- Oxidation yields 3-chloro-4-carboxybenzoic acid.
- Reduction produces 4-(hydroxyethyl)-3-chlorobenzoic acid.
- Substitution reactions result in various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving electrophilic aromatic substitution reactions.
Biology: The compound can be used to study the effects of halogenated aromatic acids on biological systems, including their potential as enzyme inhibitors.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-acetyl-3-chlorobenzoic acid exerts its effects depends on the specific reaction or application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the acetyl group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
3-Chlorobenzoic acid: Lacks the acetyl group, making it less reactive in certain substitution reactions.
4-Acetylbenzoic acid: Lacks the chlorine atom, affecting its electrophilic properties.
2-Acetyl-3-chlorobenzoic acid: The position of the acetyl group is different, leading to variations in reactivity and applications.
Uniqueness: 4-Acetyl-3-chlorobenzoic acid is unique due to the specific positioning of both the acetyl and chlorine substituents on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-acetyl-3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYJZLHXHQEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741192 | |
Record name | 4-Acetyl-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57542-72-0 | |
Record name | 4-Acetyl-3-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57542-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl-3-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.